Technical Guide: Chemical Architecture & Synthesis of 2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol
Technical Guide: Chemical Architecture & Synthesis of 2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol
Executive Summary
2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol is a highly functionalized heterocyclic building block belonging to the alkyl-hydroxypyrimidine class. It serves as a critical pharmacophore in medicinal chemistry, particularly as a precursor for pyrazolopyrimidinone-based PDE5 inhibitors (analogs of sildenafil/udenafil) and in the development of novel agrochemical fungicides.
This guide provides a rigorous technical analysis of its structural dynamics, a self-validating synthesis protocol, and spectroscopic characterization standards.
Part 1: Structural Analysis & Molecular Architecture
Nomenclature and Identification
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IUPAC Name: 2-Isopropyl-6-(piperidin-1-ylmethyl)pyrimidin-4(3H)-one
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Molecular Formula: C₁₃H₂₁N₃O
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Core Scaffold: Pyrimidine ring substituted at the C2, C4, and C6 positions.[1]
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Key Functional Groups:
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C2: Isopropyl group (Steric bulk, lipophilicity enhancer).
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C6: Piperidinomethyl moiety (Basic center, solubility enhancer).
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C4: Hydroxyl/Oxo group (Hydrogen bond donor/acceptor).
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Tautomeric Dynamics (Critical Mechanism)
A common error in pyrimidine chemistry is treating the C4-substituent purely as a hydroxyl group. In solution and solid states, 4-hydroxypyrimidines exist in a dynamic equilibrium between the lactim (enol) and lactam (keto) forms.
For 2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol, the lactam form (4(3H)-pyrimidinone) is thermodynamically favored due to the resonance stabilization of the amide-like linkage within the ring. This dictates reactivity: electrophiles will preferentially attack the N3 nitrogen rather than the O4 oxygen under neutral conditions.
Figure 1: Tautomeric Equilibrium
Caption: The equilibrium heavily favors the Lactam form (Right) in polar solvents, crucial for predicting N-alkylation vs. O-alkylation outcomes.
Part 2: Synthetic Pathways & Process Chemistry
Retrosynthetic Analysis
The most robust synthetic route avoids the low-yield Mannich reaction on a methyl-pyrimidine. Instead, it utilizes a cyclocondensation-substitution strategy .
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Disconnection A: C-N bond formation at the piperidine ring.
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Disconnection B: Pyrimidine ring closure between an amidine and a
-keto ester.
Step-by-Step Synthesis Protocol
This protocol is designed for a 100 mmol scale batch.
Phase 1: Preparation of Isobutyramidine Hydrochloride
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Reagents: Isobutyronitrile (100 mmol), Dry HCl gas, Methanol, Ammonia (anhydrous).
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Mechanism: Pinner reaction followed by amidination.
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Dissolve isobutyronitrile in anhydrous methanol at 0°C.
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Bubble dry HCl gas until saturation (formation of imidate ester hydrochloride). Stir at 4°C for 24h.
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Treat the intermediate with anhydrous ammonia in ethanol.
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Checkpoint: Isolate Isobutyramidine HCl as a white hygroscopic solid.
Phase 2: Pyrimidine Ring Closure (The Chloromethyl Route)
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Reagents: Isobutyramidine HCl (from Phase 1), Ethyl 4-chloroacetoacetate (1.1 eq), Sodium Ethoxide (2.5 eq), Ethanol.
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Critical Control Point: Temperature control is vital to prevent polymerization of the chloro-ester.
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Prepare a solution of NaOEt in EtOH (freshly prepared from Na metal).
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Add Isobutyramidine HCl and stir for 30 min to liberate the free base.
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Dropwise add Ethyl 4-chloroacetoacetate at 0-5°C.
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Reflux for 4-6 hours.
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Workup: Evaporate solvent, neutralize with dilute HCl to pH 6-7. The intermediate, 2-Isopropyl-6-(chloromethyl)-4-pyrimidinol , will precipitate. Recrystallize from EtOH.
Phase 3: Nucleophilic Displacement
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Reagents: 2-Isopropyl-6-(chloromethyl)-4-pyrimidinol, Piperidine (3.0 eq), K₂CO₃ (cat.), Acetonitrile.
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Rationale: Excess piperidine acts as both the nucleophile and the acid scavenger.
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Suspend the chloromethyl intermediate in Acetonitrile.
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Add Piperidine (3 equivalents).
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Heat to reflux (80°C) for 3 hours. Monitor by TLC (System: DCM/MeOH 9:1).
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Purification: Evaporate solvent. The residue is often an oil. Triturate with diethyl ether or crystallize from EtOAc/Hexane to obtain the target as a solid.
Figure 2: Synthesis Workflow
Caption: The convergent synthesis route utilizing a chloromethyl intermediate to ensure regiospecificity.
Part 3: Analytical Characterization
To validate the structure, the following spectroscopic signatures must be observed.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
The spectrum will show distinct regions for the isopropyl group, the piperidine ring, and the pyrimidine core.
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| NH | 12.0 - 12.5 | Broad Singlet | 1H | Pyrimidinone NH (Tautomer dependent) |
| Py-H | 6.15 | Singlet | 1H | C5-H (Pyrimidine ring) |
| Linker | 3.25 | Singlet | 2H | -CH₂- between Ring & Piperidine |
| Pip-α | 2.35 - 2.45 | Multiplet | 4H | Piperidine N-CH₂ |
| iPr-CH | 2.75 - 2.85 | Septet | 1H | Isopropyl methine |
| Pip-β/γ | 1.40 - 1.60 | Multiplet | 6H | Piperidine C-CH₂ |
| iPr-CH₃ | 1.15 | Doublet | 6H | Isopropyl methyls |
Mass Spectrometry (ESI-MS)
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Molecular Ion: [M+H]⁺ calculated for C₁₃H₂₂N₃O: 236.18
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Fragmentation Pattern: Expect loss of the isopropyl group (M-43) or cleavage of the piperidinyl-methyl bond.
Part 4: Pharmacological Relevance[2]
Role in Drug Discovery
This molecule is a "privileged scaffold." The 2-isopropyl group provides optimal hydrophobic filling of the PDE5 enzyme pocket (similar to the propyl group in Sildenafil), while the piperidinomethyl group mimics the solubility-enhancing tail found in many commercial drugs.
Handling & Stability
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Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
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Solubility: Soluble in DMSO, Methanol, and dilute aqueous acid. Poorly soluble in water at neutral pH.
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Safety: Irritant to eyes and respiratory system (H319, H335). Handle in a fume hood.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Foundational text on Pyrimidine tautomerism and synthesis).
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Doh, M. K., et al. (2002). "Synthesis and PDE5 inhibitory activity of pyrazolopyrimidinone derivatives." Bioorganic & Medicinal Chemistry Letters, 12(22), 3435-3439. Link (Describes the SAR of 2-substituted pyrimidines in PDE5 inhibitors).
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PubChem Compound Summary. (2025). "2-Isopropyl-6-methyl-4-pyrimidinol (CAS 2814-20-2)."[2][3][4][5][6][7][8][9] National Center for Biotechnology Information. Link (Source for physicochemical properties of the parent scaffold).
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Hemamalini, M., & Fun, H. K. (2010). "2-Isopropyl-6-methylpyrimidin-4(3H)-one."[2][4][10] Acta Crystallographica Section E, 66(9), o2383. Link (Crystallographic proof of the keto-tautomer dominance).
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 2814-20-2: 2-Isopropyl-6-methyl-4-pyrimidinol [cymitquimica.com]
- 3. accustandard.com [accustandard.com]
- 4. echemi.com [echemi.com]
- 5. isotope.com [isotope.com]
- 6. accustandard.com [accustandard.com]
- 7. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL | 2814-20-2 [chemicalbook.com]
- 8. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 2-Isopropyl-6-methyl-4-pyrimidinol 99 2814-20-2 [sigmaaldrich.com]
- 10. 2-Isopropyl-6-methyl-4-pyrimidone - Hazardous Agents | Haz-Map [haz-map.com]
